molecular formula C26H18O4 B117228 9,10-Bis(3,5-dihydroxyphenyl)anthracene CAS No. 153715-08-3

9,10-Bis(3,5-dihydroxyphenyl)anthracene

Cat. No.: B117228
CAS No.: 153715-08-3
M. Wt: 394.4 g/mol
InChI Key: BTBBWVMITMIXSY-UHFFFAOYSA-N
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Description

9,10-Bis(3,5-dihydroxyphenyl)anthracene: is an organic compound with the molecular formula C26H18O4. It is known for its unique structure, which consists of an anthracene core substituted with two 3,5-dihydroxyphenyl groups.

Mechanism of Action

Mode of Action

It has been observed that the compound forms intermolecular o–h· · ·n hydrogen bondings . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s structure or function.

Action Environment

The action of 9,10-Bis(3,5-dihydroxyphenyl)anthracene may be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid moisture . These conditions suggest that the compound’s stability, efficacy, and action could be affected by factors such as oxygen levels and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene typically involves a multi-step process. One common method includes the condensation of anthracene-9,10-dione with 3,5-dihydroxybenzaldehyde in the presence of a base, followed by reduction . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(3,5-dihydroxyphenyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 9,10-Bis(3,5-dihydroxyphenyl)anthracene is unique due to the specific positioning of the hydroxyl groups, which enhances its reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring precise electronic and photonic properties .

Properties

IUPAC Name

5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBBWVMITMIXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453237
Record name 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153715-08-3
Record name 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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